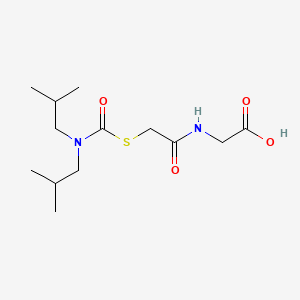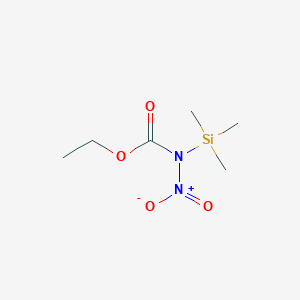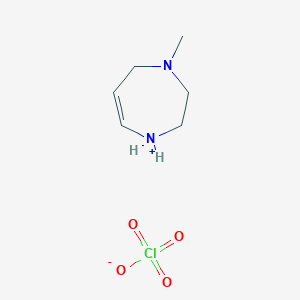![molecular formula C16H12N2O4 B14561695 (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61755-99-5](/img/structure/B14561695.png)
(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a nitrophenyl group and an imino group attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 2-nitroaniline with 1-phenylbutane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium acetate to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imino compounds.
Scientific Research Applications
(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of biological pathways. The imino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(2-Aminophenyl)imino]-1-phenylbutane-1,3-dione: Similar structure but with an amino group instead of a nitro group.
(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
61755-99-5 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(2-nitrophenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c19-13(10-16(20)12-6-2-1-3-7-12)11-17-14-8-4-5-9-15(14)18(21)22/h1-9,11H,10H2 |
InChI Key |
HSZCCMIZRLDKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)


![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)

![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
